Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 25771-89-5. It has a molecular weight of 286.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H9Cl2NO3/c1-2-18-12 (17)8-5-15-10-7 (11 (8)16)3-6 (13)4-9 (10)14/h3-5H,2H2,1H3, (H,15,16)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 286.11 .Scientific Research Applications
Synthesis Techniques and Derivatives
Research has led to the development of novel synthesis techniques for creating derivatives of quinoline carboxylates that exhibit potential antibacterial properties. For instance, ultrasound-promoted synthesis has been employed to create novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Additionally, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot three-component reaction has been described, leading to compounds with significant to moderate antimicrobial activity (Abdel-Mohsen, 2014).
Antimicrobial Activities
The derivatives of quinoline carboxylates have been studied for their antimicrobial potential. Synthesis efforts have yielded heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases, which were characterized and showed significant to moderate antimicrobial effects against various bacteria and fungi (Abdel-Mohsen, 2014). Furthermore, compounds synthesized from reactions involving ethyl chloroacetate and hydroxyquinoline with subsequent treatments have demonstrated notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ahmed et al., 2006).
Reactivity and Chemical Properties
The reactivity and chemical properties of quinoline carboxylates and their derivatives have been a subject of study, leading to insights into their potential applications. For example, the synthesis and characterization of ethyl 4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate involved spectral techniques and density functional theory computations, providing a foundation for understanding their reactivity and potential as inhibitory agents (Ranjith et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJXUVDOXWRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296539 | |
Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25771-89-5 | |
Record name | 25771-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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